molecular formula C18H19NO4 B11478774 2-[2-(3,4-dimethoxyphenyl)ethyl]-2,3-dihydro-4H-1,3-benzoxazin-4-one

2-[2-(3,4-dimethoxyphenyl)ethyl]-2,3-dihydro-4H-1,3-benzoxazin-4-one

Cat. No.: B11478774
M. Wt: 313.3 g/mol
InChI Key: ZHDGUJFJPYNMIN-UHFFFAOYSA-N
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Description

2-[2-(3,4-dimethoxyphenyl)ethyl]-2,3-dihydro-4H-1,3-benzoxazin-4-one is a chemical compound that belongs to the class of benzoxazines This compound is characterized by the presence of a benzoxazine ring fused with a phenyl group substituted with two methoxy groups at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,4-dimethoxyphenyl)ethyl]-2,3-dihydro-4H-1,3-benzoxazin-4-one typically involves the reaction of 3,4-dimethoxyphenethylamine with appropriate reagents to form the benzoxazine ring. One common method includes the use of a cyclization reaction where the amine group reacts with a carbonyl compound under acidic or basic conditions to form the benzoxazine ring. The reaction conditions often involve heating the reactants in a solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to increase yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,4-dimethoxyphenyl)ethyl]-2,3-dihydro-4H-1,3-benzoxazin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted benzoxazines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[2-(3,4-dimethoxyphenyl)ethyl]-2,3-dihydro-4H-1,3-benzoxazin-4-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and resins, due to its unique structural properties.

    Biological Studies: It is used in research to understand its interactions with biological molecules and its potential as a therapeutic agent[][3].

Mechanism of Action

The mechanism of action of 2-[2-(3,4-dimethoxyphenyl)ethyl]-2,3-dihydro-4H-1,3-benzoxazin-4-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(3,4-dimethoxyphenyl)ethyl]-2,3-dihydro-4H-1,3-benzoxazin-4-one is unique due to the presence of the benzoxazine ring, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)ethyl]-2,3-dihydro-1,3-benzoxazin-4-one

InChI

InChI=1S/C18H19NO4/c1-21-15-9-7-12(11-16(15)22-2)8-10-17-19-18(20)13-5-3-4-6-14(13)23-17/h3-7,9,11,17H,8,10H2,1-2H3,(H,19,20)

InChI Key

ZHDGUJFJPYNMIN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCC2NC(=O)C3=CC=CC=C3O2)OC

Origin of Product

United States

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